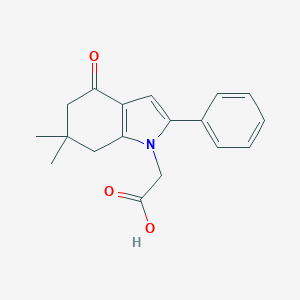
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a bicyclic organic compound that is commonly referred to as norcarane. This compound is of significant interest to scientists due to its unique chemical structure and its potential applications in various fields. In 2.0)hepta-1,4-diene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is not well understood. However, studies have shown that this compound has a unique chemical structure that allows it to interact with various molecules in the body. It is believed that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can interact with receptors in the brain and other organs, leading to various physiological effects.
生化学的および生理学的効果
Studies have shown that 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. It also has antitumor properties, which make it a potential candidate for the treatment of various types of cancer.
実験室実験の利点と制限
One of the advantages of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene for lab experiments is its unique chemical structure. This compound can be easily modified to create various derivatives that can be used for different experiments. However, one of the limitations of this compound is its potential toxicity. Studies have shown that high doses of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be toxic to cells, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene. One potential direction is the development of new derivatives of this compound that can be used for different experiments. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Additionally, the potential use of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene in the treatment of various diseases, such as cancer and inflammation, should be further explored.
In conclusion, 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene is a unique compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to significant advancements in various fields, including organic synthesis, pharmacology, and medicine.
合成法
The synthesis of 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene can be achieved through several methods. One of the most common methods is through the Diels-Alder reaction between 1,3-butadiene and 2-methylpropene. This reaction results in the formation of a bicyclic compound that can be easily converted to 3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene through a series of chemical reactions.
科学的研究の応用
3,3-Dimethylbicyclo(3.2.0)hepta-1,4-diene has various scientific research applications. One of the most significant applications is in the field of organic synthesis. This compound is used as a starting material for the synthesis of various organic compounds due to its unique chemical structure. It is also used as a building block for the synthesis of complex molecules.
特性
CAS番号 |
111869-26-2 |
|---|---|
製品名 |
3,3-Dimethylbicylo(3.2.0)hepta-1,4-diene |
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
InChI |
InChI=1S/C9H12/c1-9(2)5-7-3-4-8(7)6-9/h5-6H,3-4H2,1-2H3 |
InChIキー |
LCUWWPJEBQOEQH-UHFFFAOYSA-N |
SMILES |
CC1(C=C2CCC2=C1)C |
正規SMILES |
CC1(C=C2CCC2=C1)C |
その他のCAS番号 |
111869-26-2 |
同義語 |
3,3-dimethylbicyclo[3.2.0]hepta-1,4-diene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



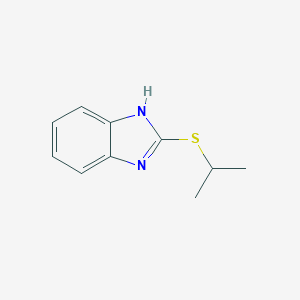
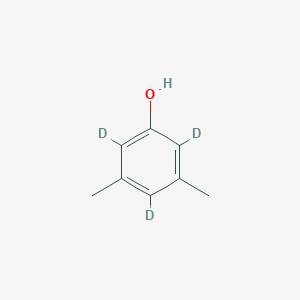
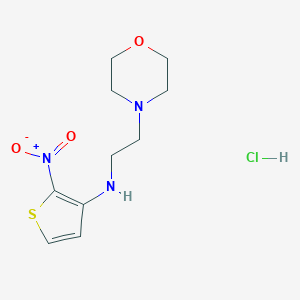
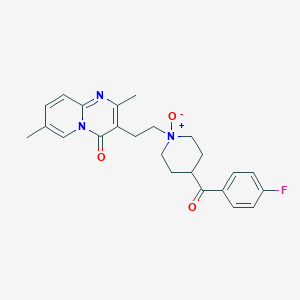
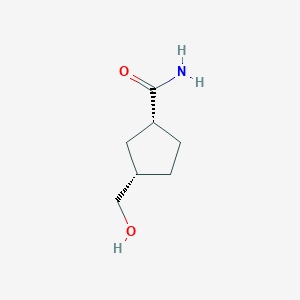
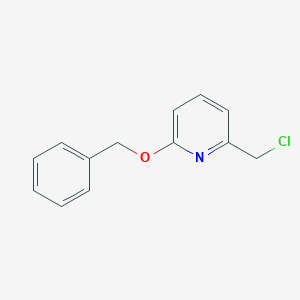
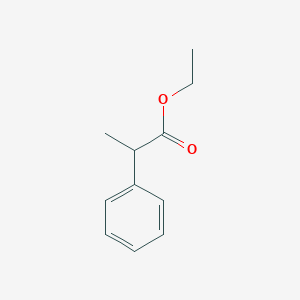
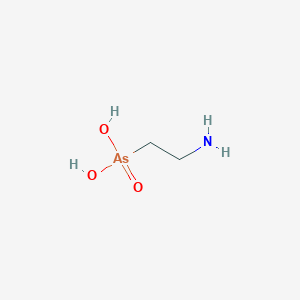
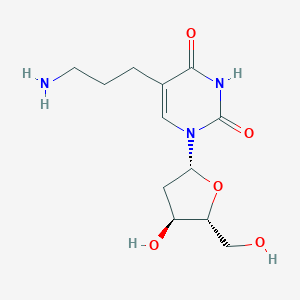
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
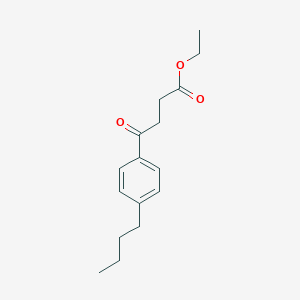
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
